Elevated Molecular Complexity vs. 1-Cyclohexylpiperazine Drives Diversity-Oriented Synthesis Value
The target compound exhibits a PubChem molecular complexity score of 188, compared to 124 for its closest saturated monocyclic analog 1-cyclohexylpiperazine [1][2]. This 52% higher complexity value reflects the rigid bicyclic architecture with quaternary bridgehead carbon connectivity, which cannot be recapitulated by the flexible cyclohexyl substituent. Higher molecular complexity is associated with increased natural-product likeness and improved selectivity profiles in medicinal chemistry campaigns [3].
| Evidence Dimension | Molecular complexity (PubChem computed descriptor) |
|---|---|
| Target Compound Data | Complexity = 188 |
| Comparator Or Baseline | 1-Cyclohexylpiperazine (Complexity = 124) |
| Quantified Difference | 1.52-fold higher complexity (Δ = 64) |
| Conditions | Computed by Cactvs 3.4.8.18, PubChem release 2025/2026 |
Why This Matters
Higher molecular complexity directly correlates with greater three-dimensionality and the likelihood of accessing novel intellectual property space in lead optimization.
- [1] PubChem. 1-(Bicyclo[2.2.1]heptan-1-yl)piperazine, CID 45098579, Computed Properties section. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] PubChem. 1-Cyclohexylpiperazine, CID 87298, Computed Properties section. National Center for Biotechnology Information. Accessed 2026. View Source
- [3] Rebhan L, Buehler Y, Reymond JL. Diamonds in Chemical Space: The Synthesis of Brexazine. Helv Chim Acta. 2024;e202400175. doi:10.1002/hlca.202400175. View Source
